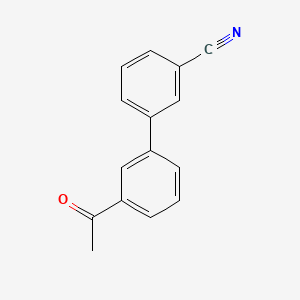

3-(3-Acetylphenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

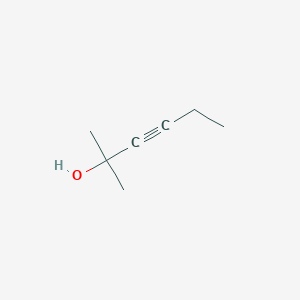

The electrochemical cyanomethylation of benzophenone in acetonitrile is an innovative method that could potentially be applied to the synthesis of 3-(3-Acetylphenyl)benzonitrile. The process involves the generation of a benzophenone radical-anion, which acts as a strong base to abstract a proton from the solvent, resulting in a nucleophile that can easily yield cyanomethylated products. In the study, this method was used to produce 3-phenylcinnamonitrile with a high yield of 55% for 50% of the theoretical circulated charge . This suggests that a similar approach could be adapted for synthesizing 3-(3-Acetylphenyl)benzonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(3-Acetylphenyl)benzonitrile can be inferred to some extent from the related structures discussed in the papers. For instance, the molecular adduct discussed in the second paper involves extensive intermolecular hydrogen bonding interactions, which could also be a feature in the crystal structure of 3-(3-Acetylphenyl)benzonitrile . The crystallographic analysis and NMR spectroscopic techniques used in this study could be applied to determine the precise molecular structure of 3-(3-Acetylphenyl)benzonitrile.

Chemical Reactions Analysis

The third paper discusses a [3 + 3]-benzannulation process for the synthesis of CF3-functionalized fully substituted benzonitriles . This method features high chemoselectivity and atom-economy, which could be relevant for the synthesis of 3-(3-Acetylphenyl)benzonitrile. The Rauhut-Currier reaction initiated benzannulation could potentially be used to introduce the acetyl group into the benzonitrile framework, although the specific details would depend on the reactivity of the starting materials and the conditions employed.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 3-(3-Acetylphenyl)benzonitrile, they do provide information on related compounds that could be extrapolated. For example, the thermal, mechanical, and dielectric properties of the molecular adduct crystal discussed in the second paper could provide a baseline for understanding the behavior of 3-(3-Acetylphenyl)benzonitrile under similar conditions . The electrochemical synthesis method described in the first paper also implies that 3-(3-Acetylphenyl)benzonitrile could have interesting electrochemical properties that merit further investigation .

Wissenschaftliche Forschungsanwendungen

Applications in Dye-Sensitized Solar Cells

Benzonitrile-based compounds, such as 3-(3-Acetylphenyl)benzonitrile, have been investigated for their application in Dye Sensitized Solar Cells (DSSCs). A study highlighted the beneficial effects of benzonitrile as an electrolyte solvent in DSSCs, emphasizing its low vapor pressure which ensures long-term stability. The use of common and low-priced materials like commercial P90 titania photoanodes sensitized by N719 dye, in conjunction with benzonitrile-based electrolytes, demonstrated satisfactory efficiencies and stable performance for commercially viable periods (Latini et al., 2014).

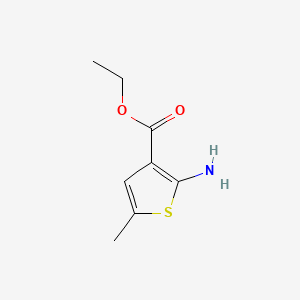

Selective Hydration of Nitriles to Amides

Research on the complex [Os(η6-p-cymene)(OH)IPr]OTf revealed its reaction with benzonitrile and acetonitrile to form κ2-amidate derivatives. These derivatives were pivotal in the selective hydration of various nitriles to amides, including substituted benzonitriles. The process, characterized by X-ray diffraction analysis and DFT calculations, underscored the potential of benzonitrile-based compounds in catalytic transformations, contributing to the efficient synthesis of amides from nitriles (Buil et al., 2012).

Electrochemical Synthesis

Benzonitrile derivatives have been utilized in the electrochemical synthesis of various compounds. A study on the electrochemical cyanomethylation of benzophenone in acetonitrile presented an interesting method for synthesizing 3-phenylcinnamonitrile with a high yield. The method harnessed the benzophenone radical-anion as an electrogenerated base, highlighting the capability of benzonitrile derivatives in facilitating novel synthetic approaches (Batanero et al., 2003).

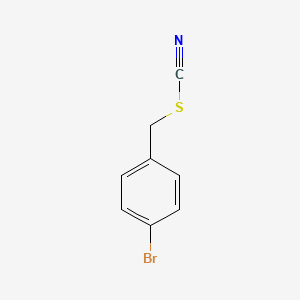

Biotransformation by Soil Bacteria

Research into the biotransformation of cyanomethyl benzonitrile compounds by the soil bacterium Rhodococcus rhodochrous LL100-21 revealed intriguing insights. The bacterium converted various substituted benzonitriles to corresponding carboxylic acids and amide derivatives, highlighting the microbial potential in modifying benzonitrile derivatives for environmental and industrial applications (Dadd et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-acetylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCNSNUNWCEGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400584 |

Source

|

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetylphenyl)benzonitrile | |

CAS RN |

893734-99-1 |

Source

|

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)